molecular formula C6H7IN2 B14125266 4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole

4-iodo-1-(prop-2-en-1-yl)-1H-pyrazole

Cat. No.: B14125266
M. Wt: 234.04 g/mol
InChI Key: BMJWBPGWDDIJFI-UHFFFAOYSA-N
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Description

1-Allyl-4-iodo-1H-pyrazole is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 1-Allyl-4-iodo-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 4-iodopyrazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, where 4-iodopyrazole is coupled with allylboronic acid under mild conditions .

Chemical Reactions Analysis

1-Allyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The allyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the allyl group to a propyl group.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include copper iodide, potassium t-butoxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Allyl-4-iodo-1H-pyrazole is not well-studied. similar pyrazole derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, pyrazoles can inhibit enzymes like alcohol dehydrogenase and exhibit anti-inflammatory and antitumor activities . The specific pathways and molecular targets involved depend on the structural features of the compound and its derivatives.

Comparison with Similar Compounds

1-Allyl-4-iodo-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Properties

IUPAC Name

4-iodo-1-prop-2-enylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-2-3-9-5-6(7)4-8-9/h2,4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJWBPGWDDIJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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